THC-COOH is widely used as a biomarker to detect and measure cannabis use in various contexts. Due to its prolonged presence in the body compared to THC, THC-COOH is detectable in blood, urine, and oral fluid for extended periods. This allows researchers to:
While non-psychoactive, recent research suggests THC-COOH may hold potential therapeutic benefits independent of its parent compound, THC. Studies have shown:
Research efforts are ongoing to:
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, commonly referred to as THC-COOH, is the primary non-psychoactive metabolite of delta-9-tetrahydrocannabinol, the main psychoactive component of cannabis. Its molecular formula is C21H28O4, with a molecular weight of approximately 344.44 g/mol. The compound is characterized by two defined stereocenters and is recognized for its significant presence in bodily fluids, making it a reliable biomarker for cannabis consumption in various analytical contexts, including forensic and clinical settings .
THC-COOH is formed through the metabolic conversion of delta-9-tetrahydrocannabinol. Initially, THC undergoes hydroxylation via cytochrome P450 enzymes to produce 11-hydroxy-delta-9-tetrahydrocannabinol. This intermediate is subsequently oxidized to form THC-COOH, which is then conjugated with glucuronic acid to enhance its solubility and facilitate excretion . The metabolic pathway can be summarized as follows:
THC-COOH has been shown to exhibit various biological activities. It acts as a substrate for the drug efflux transporter P-glycoprotein, which plays a role in multidrug resistance in cancer cells. Furthermore, THC-COOH demonstrates analgesic and anti-inflammatory properties by inhibiting cyclooxygenase and lipoxygenase activities . Notably, it does not possess anxiolytic or anxiogenic effects but can mitigate the anxiety-inducing effects of delta-9-tetrahydrocannabinol .
THC-COOH has several applications:
Studies have indicated that THC-COOH interacts with various biological pathways:
These interactions highlight THC-COOH's potential influence on pharmacokinetics and therapeutic efficacy.
Several compounds are structurally or functionally similar to THC-COOH. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Delta-9-Tetrahydrocannabinol | C21H30O2 | Psychoactive component of cannabis |
11-Hydroxy-delta-9-tetrahydrocannabinol | C21H30O3 | Active metabolite with psychoactive effects |
Cannabidiol | C21H30O2 | Non-psychoactive cannabinoid with potential therapeutic uses |
Delta-8-Tetrahydrocannabinol | C21H30O2 | Similar psychoactive effects but less potent than delta-9 |
THC-COOH is unique due to its non-psychoactive nature and its role as a metabolite that serves as a reliable marker for cannabis consumption, distinguishing it from other cannabinoids that exhibit psychoactivity or different pharmacological profiles .
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol represents a significant metabolite formed through oxidation processes in the body after cannabis consumption [3] [9]. This compound exhibits distinctive solubility characteristics across various solvent systems, which are directly influenced by its molecular structure and functional groups [4]. The presence of both hydrophobic (pentyl side chain and ring structures) and hydrophilic (carboxylic acid group) moieties within the molecule creates a unique solubility profile that varies significantly between polar and nonpolar solvents [10].
The fundamental physicochemical properties of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol provide essential context for understanding its solubility behavior. With a molecular formula of C21H28O4 and molecular weight of 344.4446 g/mol, this compound possesses a relatively large molecular structure with multiple functional groups that influence its interactions with different solvents [2] [3].
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol demonstrates extremely limited solubility in water, with measurements indicating approximately 0.00839 mg/mL, classifying it as "practically insoluble" in aqueous environments [4] [10]. This poor water solubility stems from the compound's substantial hydrophobic regions, including the tricyclic ring structure and pentyl side chain, which resist favorable interactions with water molecules [17].
In contrast, the compound exhibits considerably higher solubility in polar organic solvents. Methanol serves as an excellent solvent for 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, which explains its common use as a solvent for analytical standards of this compound [22] [23]. Similarly, ethanol provides good solvation capabilities, making it suitable for various laboratory applications involving this metabolite [14].
The following table summarizes the solubility behavior of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in various polar solvents:
Solvent | Solubility | Notes |
---|---|---|
Water | Practically insoluble (0.00839 mg/mL) | Extremely low water solubility due to high lipophilicity |
Methanol | Soluble | Commonly used solvent for analytical standards |
Ethanol | Soluble | Good solubility in alcoholic solvents |
Acetonitrile | Soluble | Used in chromatographic applications |
Acetone | Soluble | Good solubility in ketone solvents |
DMSO | Soluble | Good solubility in polar aprotic solvents |
The behavior of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in nonpolar solvents reflects its amphipathic nature, with the carboxylic acid group potentially limiting complete solubility in highly nonpolar environments [4] [17]. In chloroform, the compound demonstrates good solubility, making this solvent suitable for certain extraction and analytical procedures [13] [27].
Hexane and other aliphatic hydrocarbons provide more limited solubility for 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol compared to moderately polar organic solvents, primarily due to the presence of the polar carboxylic acid functional group that resists solvation in strictly nonpolar environments [17] [27].
The partition coefficient (log P) of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol ranges from 5.14 to 5.24, indicating high lipophilicity despite the presence of the carboxylic acid group [4] [24]. This high lipophilicity explains the compound's preferential distribution into organic phases during liquid-liquid extractions and its tendency to associate with lipid-rich environments [24].
Interestingly, the glucuronide conjugate of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol demonstrates an unexpectedly high octanol/buffer partition coefficient of approximately 17.4-18.0 at pH 7.4, suggesting that even with the addition of the glucuronic acid moiety, the molecule retains substantial lipophilicity [24] [25].
The ionization behavior of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol is primarily governed by its carboxylic acid functional group, which undergoes dissociation at specific pH values [4] [5]. Understanding the pKa value and resulting pH-dependent ionization dynamics is crucial for predicting the compound's behavior in various biological and analytical environments [10].
The pKa value of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol has been reported in the range of 4.02-4.66, with ChemicalBook specifically citing a predicted pKa of 4.66±0.40 [4] [5]. This value represents the pH at which approximately half of the molecules exist in the protonated form (COOH) and half in the deprotonated form (COO-) [4].
The relatively low pKa value indicates that 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol behaves as a moderately strong organic acid, with significant ionization occurring at physiological pH (7.4) [4] [17]. This property distinguishes it from the parent compound delta-9-tetrahydrocannabinol, which lacks the carboxylic acid group and consequently exhibits different solubility and distribution characteristics [6] [17].
The ionization state of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol varies considerably across the pH spectrum, with direct implications for its solubility, extraction efficiency, and chromatographic behavior [4] [20]. At pH values below its pKa (approximately <4), the compound predominantly exists in its protonated, non-ionized form (COOH), which exhibits greater lipophilicity and reduced water solubility [17] [20].
As the pH increases beyond the pKa value, the proportion of the ionized form (COO-) increases substantially [4]. At physiological pH (7.4), over 99% of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol molecules exist in the deprotonated, ionized state, carrying a negative charge that enhances water solubility while reducing lipophilicity [4] [17].
The following table illustrates the pH-dependent ionization profile of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol:
pH | Predominant Form | Estimated % Ionization |
---|---|---|
2.0 | Protonated (COOH) | < 1% |
3.0 | Protonated (COOH) | ~9% |
4.0 | Mixed (COOH/COO-) | ~50% |
4.5 | Approximately 50% ionized | ~75% |
5.0 | Partially ionized (COO-) | ~91% |
6.0 | Mostly ionized (COO-) | ~99% |
7.0 | Ionized (COO-) | > 99% |
7.4 | Ionized (COO-) | > 99% |
8.0 | Ionized (COO-) | > 99% |
The pH-dependent ionization of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol has significant implications for analytical procedures, particularly in extraction and chromatographic methods [7] [23]. In liquid-liquid extractions, acidification of the aqueous phase (pH < 4) promotes the non-ionized form, enhancing extraction efficiency into organic solvents [7] [16].
Conversely, basic conditions (pH > 7) favor the ionized form, which can improve water solubility but reduce extraction into nonpolar organic solvents [16] [20]. This pH-dependent behavior is frequently exploited in forensic and analytical chemistry to optimize the recovery of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol from biological matrices [7] [23].
In chromatographic applications, the ionization state affects retention time and peak shape, with the protonated form typically exhibiting longer retention times in reverse-phase liquid chromatography [23]. Mobile phase pH adjustment is therefore a critical parameter in developing robust analytical methods for this compound [7] [23].
The stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol under various environmental conditions represents an important aspect of its chemical profile, with implications for sample storage, analytical procedures, and environmental fate [8] [19]. This compound exhibits distinct degradation patterns when exposed to thermal, photochemical, and chemical stressors [15] [19].
11-Nor-9-carboxy-delta-9-tetrahydrocannabinol demonstrates moderate thermal stability under ambient conditions but becomes increasingly susceptible to decomposition as temperature rises [5] [8]. The compound has a reported melting point range of 206-209°C, beyond which rapid thermal decomposition occurs [5].
When subjected to elevated temperatures (>100°C), 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol undergoes decarboxylation as a primary thermal decomposition pathway, resulting in the loss of the carboxyl group [8] [18]. This process can potentially regenerate structures similar to the parent compound or produce other degradation products through additional thermal rearrangements [8] [15].
The thermal stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in biological matrices has been investigated, with findings indicating reasonable stability at refrigerated (4°C) and frozen (-20°C) conditions [8] [19]. Studies have demonstrated that plasma samples containing this compound remain stable for up to 207 days when stored at -20°C, with no significant degradation observed [19].
Light exposure represents a significant environmental stressor for 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol, with photodegradation occurring through various oxidative pathways [17] [26]. When exposed to ultraviolet radiation, particularly in the range of 200-300 nm, the compound undergoes photo-oxidation following pseudo-first-order kinetics [26].
Research has demonstrated that direct UV photolysis of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in aqueous solutions results in fluence-based rate constants ranging from 1.9(0.3)–2.7(0.2) × 10^-3 cm^2 mJ^-1 in deionized water, with somewhat lower rates observed in natural water samples containing organic matter [26]. These findings highlight the compound's susceptibility to photochemical degradation in environmental settings [26].
The chemical stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol varies considerably depending on the specific environmental conditions, particularly pH and the presence of oxidizing agents [15] [20]. In chlorinated water, the compound undergoes rapid degradation within seconds to minutes, following pseudo-first-order kinetics [15] [20].
Studies have identified that sample pH significantly influences the degradation rate in chlorinated water, with increasing pH values accelerating the decomposition process [20]. The chlorination reaction produces several by-products, including compounds resulting from electrophilic substitution of hydrogen with chlorine in the aromatic ring, as well as products involving additional reactions at the carbon-carbon double bond [20].
Oxidative conditions generally promote the degradation of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol through various pathways, potentially leading to ring-opening reactions and formation of smaller molecular fragments [15] [26]. Conversely, the compound demonstrates relatively good stability under acidic conditions, with minimal degradation observed at pH values below 4 [17] [20].
The following table summarizes the stability profile of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol under various environmental stressors:
Environmental Condition | Stability | Degradation Pathway/Products |
---|---|---|
Room temperature (20-25°C) | Moderate stability | Slow oxidation |
Refrigerated (4°C) | Stable for weeks | Minimal degradation |
Frozen (-20°C) | Stable for months | Minimal degradation |
Light exposure | Unstable, photodegradation occurs | Photo-oxidation products |
Acidic solution (pH < 4) | Relatively stable | Minimal degradation |
Basic solution (pH > 10) | Less stable, hydrolysis may occur | Hydrolysis products |
Oxidative conditions | Unstable, oxidation occurs | Oxidation to various products |
Chlorinated water | Rapidly degraded (seconds to minutes) | Chlorinated derivatives, ring-opened products |
Thermal stress (> 100°C) | Unstable, thermal decomposition occurs | Decarboxylation and other thermal decomposition products |
The stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in biological matrices has particular relevance for forensic and analytical applications [8] [19]. Research has demonstrated that in plasma samples stored at room temperature, the compound remains stable for up to 25 hours without significant degradation [19].
Multiple freeze-thaw cycles (up to three) do not significantly impact the stability of 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol in plasma, indicating robust resistance to this particular form of stress [19]. However, the glucuronide conjugate of this compound shows less stability, with degradation occurring even at refrigerated temperatures (4°C), producing 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol as a major decomposition product [24] [25].
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